molecular formula C22H29N7O B612084 MPI-0479605

MPI-0479605

Numéro de catalogue: B612084
Poids moléculaire: 407.5 g/mol
Clé InChI: OVJBNYKNHXJGSA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

MPI-0479605 est un inhibiteur puissant et sélectif de la kinase mitotique Mps1, également connue sous le nom de monopôle fuseau 1. Ce composé est un inhibiteur compétitif de l'ATP avec une valeur de CI50 de 1,8 nanomolaire. Mps1 est une protéine kinase à double spécificité essentielle à la bonne fixation des chromosomes au fuseau mitotique et au maintien du point de contrôle de l'assemblage du fuseau. This compound a montré un potentiel significatif dans la recherche sur le cancer en raison de sa capacité à perturber la mitose et à induire la mort cellulaire dans les cellules cancéreuses .

Mécanisme D'action

Target of Action

The primary target of MPI-0479605 is the Mitotic Kinase Mps1 . Mps1 is a dual specificity protein kinase that is essential for the bipolar attachment of chromosomes to the mitotic spindle and for maintaining the spindle assembly checkpoint until all chromosomes are properly attached .

Mode of Action

This compound interacts with Mps1 by competitively inhibiting ATP . This interaction disrupts the function of Mps1, leading to aberrant mitosis, resulting in aneuploidy and formation of micronuclei .

Biochemical Pathways

The inhibition of Mps1 by this compound affects the spindle assembly checkpoint (SAC). SAC is a protein complex that monitors the attachment and tension of the mitotic spindle . When Mps1 is inhibited, the SAC can no longer prevent the metaphase-to-anaphase transition until each sister chromatid pair attaches to the mitotic spindle in a bipolar orientation .

Pharmacokinetics

This compound has favorable ADME/PK properties . In mouse pharmacokinetic studies, this compound displayed a dose-proportional increase in Cmax following intraperitoneal injection .

Result of Action

The inhibition of Mps1 by this compound leads to severe defects in the ability to align chromosomes at the metaphase plate . This results in a growth arrest and inhibition of DNA synthesis . Subsequently, cells undergo mitotic catastrophe and/or an apoptotic response .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the cells.

Analyse Biochimique

Biochemical Properties

MPI-0479605 interacts with Mps1, a dual specificity protein kinase . It acts as an ATP-competitive inhibitor, with an IC50 value of 1.8 nM . This indicates that this compound has a high affinity for the ATP-binding site of Mps1, thereby inhibiting its enzymatic activity.

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In HCT-116 cells, this compound reduces cell viability in a dose-dependent manner . Furthermore, cells treated with this compound undergo aberrant mitosis, resulting in aneuploidy and formation of micronuclei . This suggests that this compound influences cell function by disrupting normal mitotic processes.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with Mps1. By binding to the ATP-binding site of Mps1, this compound inhibits the kinase activity of Mps1 . This disruption of Mps1 function results in mitotic aberrations and apoptosis .

Temporal Effects in Laboratory Settings

Over time, cells treated with this compound show a significant delay or arrest in cell-cycle progression . This suggests that the effects of this compound are not immediate but become more pronounced over time.

Dosage Effects in Animal Models

In HCT-116 tumor-bearing mice, daily treatment with 30 mg/kg this compound resulted in a 50% tumor growth inhibition, whereas treatment with 150 mg/kg every fourth day caused a 75% tumor growth inhibition . This indicates that the effects of this compound vary with different dosages in animal models.

Subcellular Localization

Given its role as an inhibitor of Mps1, it is likely that this compound localizes to the same subcellular compartments as Mps1, which include the kinetochores and the mitotic spindle .

Méthodes De Préparation

La synthèse de MPI-0479605 implique plusieurs étapes, commençant par la préparation de la structure de base, suivie de l'introduction de divers groupes fonctionnels. La voie de synthèse comprend généralement les étapes suivantes :

Analyse Des Réactions Chimiques

MPI-0479605 subit plusieurs types de réactions chimiques, notamment :

    Oxydation et réduction : Ces réactions sont utilisées pour modifier l'état d'oxydation du composé, ce qui peut affecter son activité biologique.

    Réactions de substitution : Ces réactions impliquent le remplacement d'un groupe fonctionnel par un autre, ce qui peut être utilisé pour introduire divers groupes fonctionnels dans le composé.

    Réactions de cyclisation : Ces réactions sont utilisées pour former la structure de base du composé.

Les réactifs et les conditions communs utilisés dans ces réactions comprennent :

    Agents oxydants : tels que le peroxyde d'hydrogène et le permanganate de potassium.

    Agents réducteurs : tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

    Réactifs de substitution : tels que les halogénoalcanes et les amines.

Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour obtenir le composé final .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, en particulier dans les domaines de la recherche sur le cancer et de la biologie cellulaire :

    Recherche sur le cancer : this compound s'est avéré inhiber la croissance de diverses lignées de cellules cancéreuses en perturbant la mitose et en induisant la mort cellulaire. .

    Biologie cellulaire : this compound est utilisé pour étudier le rôle de Mps1 dans la mitose et le point de contrôle de l'assemblage du fuseau. .

    Développement de médicaments : this compound sert de composé principal pour le développement de nouveaux médicaments anticancéreux ciblant Mps1. .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de Mps1, un régulateur clé du point de contrôle de l'assemblage du fuseau. Mps1 est essentielle à la bonne fixation des chromosomes au fuseau mitotique et au maintien du point de contrôle jusqu'à ce que tous les chromosomes soient correctement fixés. En inhibant Mps1, this compound perturbe le point de contrôle de l'assemblage du fuseau, ce qui entraîne un mauvais alignement des chromosomes et des défauts de ségrégation. Cela entraîne une catastrophe mitotique et la mort cellulaire, en particulier dans les cellules cancéreuses qui dépendent de Mps1 pour leur survie .

Applications De Recherche Scientifique

Overview

MPI-0479605 is a small-molecule inhibitor targeting the mitotic kinase Mps1 (also known as TTK). This compound has garnered attention in cancer research due to its ability to disrupt normal mitotic processes, leading to cell death in cancer cells. The following sections detail its applications in scientific research, particularly in cancer therapeutics, along with relevant case studies and data tables.

Cancer Therapeutics

This compound has been studied primarily for its potential as a cancer therapeutic. Its selective inhibition of Mps1 makes it a promising candidate for treating various malignancies, especially those characterized by chromosomal instability, such as:

  • Triple-Negative Breast Cancer : A particularly aggressive form of breast cancer that lacks targeted therapies.
  • Ovarian Cancer : Studies have indicated that Mps1 inhibitors may enhance the efficacy of existing chemotherapeutics .

Case Study: Xenograft Models

In xenograft models, this compound demonstrated significant tumor growth inhibition. Tumors treated with this compound showed reduced viability and increased rates of apoptosis compared to controls, highlighting its potential as a novel therapeutic agent .

Synergistic Effects with Other Agents

Research indicates that this compound may synergize with other chemotherapeutic agents. For example:

  • Combination with Taxanes : Studies have shown that low doses of taxanes combined with this compound enhance cytotoxic effects against cancer cells. This synergy is attributed to the complementary mechanisms of action between Mps1 inhibition and taxane-induced microtubule stabilization .

Data Tables

Application AreaDescriptionFindings
Cancer TherapeuticsInhibits Mps1 to induce cell death in cancer cellsSignificant tumor growth inhibition observed in xenograft models
Synergistic CombinationsEnhances efficacy when used with taxanesImproved cytotoxicity in combination treatments
Chromosomal StabilityDisruption leads to aneuploidy and micronuclei formationInduces severe defects in chromosome alignment

Comparaison Avec Des Composés Similaires

MPI-0479605 est structurellement similaire à d'autres inhibiteurs de Mps1, tels que la reversine et MPS1-IN-1. Il diffère de la reversine en ce qu'il n'a aucune activité contre les kinases Aurora, ce qui le rend plus sélectif pour Mps1. Cette sélectivité est un avantage majeur de this compound, car elle réduit la probabilité d'effets hors cible et augmente son potentiel en tant qu'agent thérapeutique .

Composés similaires

Activité Biologique

MPI-0479605 is a selective ATP-competitive inhibitor of Mps1 (also known as TTK), a dual-specificity protein kinase that plays a crucial role in the spindle assembly checkpoint (SAC) during mitosis. The compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to disrupt normal mitotic processes, leading to cell death in various cancer cell lines. This article delves into the biological activity of this compound, detailing its mechanisms, effects on cancer cells, and relevant research findings.

Mps1 is essential for the proper attachment of chromosomes to the mitotic spindle and for maintaining the SAC until all chromosomes are correctly aligned. Inhibition of Mps1 by this compound leads to:

  • Aberrant Mitosis : Treated cells exhibit abnormal mitotic processes, resulting in chromosomal missegregation and aneuploidy.
  • Cell Cycle Arrest : Cells experience growth arrest and inhibition of DNA synthesis, particularly in those with wild-type p53, which activates the ATM-RAD3-related pathway leading to p53-p21 activation.
  • Mitotic Catastrophe and Apoptosis : Following disruption of Mps1 function, cells undergo mitotic catastrophe or apoptosis, contributing to reduced viability in cancer cell lines .

In Vitro Studies

Studies have demonstrated that this compound effectively inhibits Mps1 activity in various cancer cell lines. The following table summarizes key findings from in vitro experiments:

Cell Line IC50 (nM) Effects Observed
HeLa63-153Increased aneuploidy and apoptosis
Colorectal Cancer50-70Modest efficacy in tumor growth inhibition
Breast Cancer (Basal)50-100Significant reduction in cell viability

The IC50 values indicate the concentration required to inhibit 50% of cell viability, reflecting the potency of this compound against different cancer types .

In Vivo Studies

In xenograft models, this compound has shown promising results:

  • Tumor Growth Inhibition : In models using human cancer cell lines, this compound significantly inhibited tumor growth. For instance, in colorectal tumor xenografts, tumor growth inhibition (TGI) ranged from 50% to 70% .
  • Combination Therapy Potential : The compound has also been tested in combination with other chemotherapeutic agents, showing enhanced efficacy. For example, combining this compound with cisplatin demonstrated synergistic effects in mesothelioma models .

Case Studies

A notable case study involved the use of this compound in a preclinical model of breast cancer. The study found that:

  • Enhanced Sensitivity : Tumor cells with p53 mutations exhibited increased sensitivity to this compound compared to those with intact p53 pathways. This suggests a potential biomarker for patient selection in future clinical trials.
  • Mechanistic Insights : The study provided insights into how Mps1 inhibition could be leveraged alongside existing therapies to improve outcomes for patients with aggressive breast cancer subtypes .

Propriétés

IUPAC Name

6-N-cyclohexyl-2-N-(2-methyl-4-morpholin-4-ylphenyl)-7H-purine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N7O/c1-15-13-17(29-9-11-30-12-10-29)7-8-18(15)26-22-27-20-19(23-14-24-20)21(28-22)25-16-5-3-2-4-6-16/h7-8,13-14,16H,2-6,9-12H2,1H3,(H3,23,24,25,26,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVJBNYKNHXJGSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCOCC2)NC3=NC4=C(C(=N3)NC5CCCCC5)NC=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
MPI-0479605
Reactant of Route 2
Reactant of Route 2
MPI-0479605
Reactant of Route 3
Reactant of Route 3
MPI-0479605
Reactant of Route 4
Reactant of Route 4
MPI-0479605
Reactant of Route 5
MPI-0479605
Reactant of Route 6
Reactant of Route 6
MPI-0479605

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.